2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
Description
This compound is a pyrido[1,2-a]pyrimidin-4-one derivative featuring a 7-chloro substituent, a 2-methyl group, and a biphenyl-acetamide moiety at position 2. Its molecular structure combines a fused pyridine-pyrimidinone core with a bulky biphenyl group, which likely enhances lipophilicity and influences binding interactions. The chloro substituent may contribute to electronic effects and metabolic stability, while the acetamide linker provides flexibility for target engagement.
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-22(23(29)27-14-19(24)11-12-20(27)25-15)26-21(28)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-12,14H,13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPYSLANGGRQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a derivative of pyrido[1,2-a]pyrimidine and biphenyl, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a biphenyl moiety and a pyrido[1,2-a]pyrimidine scaffold that are crucial for its biological activity.
Anticancer Properties
Research indicates that compounds containing the pyrido[1,2-a]pyrimidine framework exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines.
- Cell Line Studies : In vitro studies demonstrated that related compounds achieved growth inhibition percentages (GI%) averaging around 43.9% across 56 different cancer cell lines. These findings suggest a broad-spectrum anticancer potential .
- Mechanism of Action : The mechanism involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), leading to cell cycle arrest and apoptosis in cancer cells. For example, treatment with certain derivatives resulted in significant G0-G1 phase arrest, indicating a disruption in cell cycle progression .
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
Antimicrobial Activity
Preliminary studies also suggest potential antimicrobial properties. Compounds with similar heterocyclic structures have been reported to exhibit antibacterial and antifungal activities due to their ability to interfere with microbial metabolism .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrido[1,2-a]pyrimidine derivatives revealed that one compound exhibited a GI50 value of 0.5 µM against the RFX 393 cancer cell line. This study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Mechanistic Insights
In another investigation focusing on the molecular docking of similar compounds, it was found that they bind effectively to the active sites of CDK2 and TRKA. This binding was corroborated by experimental data showing reduced phosphorylation levels of target proteins involved in cell cycle regulation .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities:
*Estimated based on molecular formula C28H20ClN3O2.
Key Observations:
- Substituents: The biphenyl group in the target compound confers greater aromatic surface area compared to phenyl or benzodioxole groups in analogs , which may enhance hydrophobic interactions in target binding.
- Functional Groups: Piperazine-containing analogs (e.g., ) prioritize solubility and basicity, whereas the chloro and methyl groups in the target compound may optimize steric and electronic effects.
Key Research Findings
Bioactivity: Thieno-pyrimidinones (e.g., ) show IC50 values in the nanomolar range for kinase inhibition, suggesting the target compound may exhibit similar potency if optimized .
ADME Profiles: Piperazine-containing analogs () demonstrate improved blood-brain barrier penetration, whereas the biphenyl group in the target compound may limit CNS access due to higher molecular weight and lipophilicity .
Thermal Stability: The target compound’s rigid biphenyl structure may enhance thermal stability compared to tetrahydro derivatives (), as evidenced by higher predicted melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
